3-Thiophen-2-ylprop-2-enoic acid
Description
3-Thiophen-2-ylprop-2-enoic acid (CAS 15690-25-2), also known as (E)-3-(thiophen-2-yl)acrylic acid, is an α,β-unsaturated carboxylic acid with a thiophene ring substituted at the β-position. Its molecular formula is C₇H₆O₂S, and its molecular weight is 154.18 g/mol . The compound features a conjugated system between the thiophene ring and the acrylic acid group, which enhances resonance stabilization of the deprotonated form, increasing acidity compared to saturated analogs. This structural motif makes it valuable in materials science, particularly in conductive polymers and organic electronics, where extended π-conjugation is critical .
Properties
IUPAC Name |
3-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZQOIASVGJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306903 | |
| Record name | 3-(2-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-65-8 | |
| Record name | 3-(2-Thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiophen-2-ylprop-2-enoic acid can be synthesized through various methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding alcohol or alkane derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-Thiophen-2-ylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-Thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, as a phenylalanine derivative, it enhances the intestinal absorption of insulin by modifying the permeability of the intestinal wall. Additionally, its role as a ligand in coordination chemistry involves binding to metal ions, influencing various catalytic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences:
Physicochemical Properties
- Acidity: The α,β-unsaturated system in this compound lowers the pKa compared to 2-(thiophen-2-yl)propanoic acid due to resonance stabilization of the conjugate base .
- Solubility: The saturated analog (2-(thiophen-2-yl)propanoic acid) is less polar and may exhibit higher lipid solubility, influencing its pharmacokinetic profile .
- Hydrogen Bonding : Thiophene-3-acetic acid’s shorter chain and carboxylic acid group facilitate stronger hydrogen bonding, affecting crystallization behavior .
Biological Activity
3-Thiophen-2-ylprop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring attached to a prop-2-enoic acid structure. The thiophene moiety is known for its ability to interact with various biological targets, enhancing the compound's reactivity and biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit glutathione-dependent enzymes, particularly microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in inflammation and cancer pathways.
- Cell Cycle Arrest and Apoptosis : In vitro studies indicate that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Antioxidant Activity : The thiophene ring contributes to the compound's antioxidant properties, which may help in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative stress.
Biological Activity Summary Table
| Activity | Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits mPGES-1, affecting inflammation pathways | |
| Anticancer | Induces cell cycle arrest and apoptosis | |
| Antioxidant | Detoxifies ROS, enhances cellular protection |
Case Study 1: Anticancer Potential
In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results showed a significant reduction in cell viability at concentrations above 30 μM, accompanied by increased caspase activity, indicating the induction of apoptosis .
Case Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and mPGES-1. The compound was found to bind competitively to the enzyme, leading to decreased production of pro-inflammatory mediators. This suggests its potential use in inflammatory diseases.
Research Findings
Recent research has highlighted the versatility of this compound in various applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
- Organic Electronics : The unique electronic properties of thiophene derivatives have led to their use in organic semiconductors and materials science, showcasing their versatility beyond biological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
